Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of 3-amino-1,5-dimethylpyrazole with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
3-Amino-5-methylpyrazole: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3,(H2,8,9) |
InChI Key |
KVZVFTPFVLIYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)C(=O)OC |
Origin of Product |
United States |
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